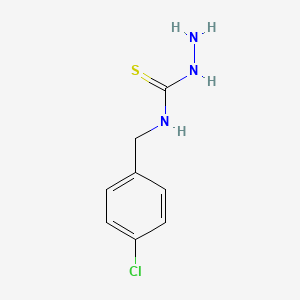

N-(4-chlorobenzyl)hydrazinecarbothioamide

Description

Contextual Importance of Hydrazinecarbothioamide Scaffolds in Modern Medicinal Chemistry

Hydrazinecarbothioamide, more commonly known as thiosemicarbazide (B42300), and its derivatives are fundamental scaffolds in the field of medicinal chemistry. researchgate.netnih.gov These structures are recognized as potent intermediates for the synthesis of a wide array of bioactive materials and pharmaceutical drugs. nih.gov Their chemical versatility makes them ideal starting points for constructing various heterocyclic compounds, such as thiadiazoles, oxadiazoles, and triazoles, which are themselves important classes of therapeutic agents. mdpi.comnih.gov

The significance of the hydrazinecarbothioamide scaffold lies in the diverse and potent biological activities exhibited by its derivatives. These compounds have been extensively studied and have shown a broad spectrum of pharmacological properties. researchgate.net Research has documented their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. mdpi.comresearchgate.netresearchgate.netresearchgate.net The ongoing exploration of these scaffolds is a key focus in the development of new therapeutic molecules to address a range of diseases. researchgate.net

The Role of the Thiosemicarbazide Functional Group in Bioactive Small Molecules

The biological activity of hydrazinecarbothioamide derivatives is intrinsically linked to the thiosemicarbazide functional group (-NH-CS-NH-NH2). mdpi.com This moiety, which is the sulfur equivalent of a semicarbazide (B1199961) group, contains a combination of nitrogen and sulfur atoms that are crucial for its biological effects. researchgate.netmdpi.commdpi.com The unique structural arrangement of these atoms allows the functional group to act as an effective chelating agent, forming stable complexes with various transition metal ions. This chelating ability is often implicated in the mechanism of action for their biological activities.

Furthermore, the thiosemicarbazide group is highly reactive and serves as a versatile building block in organic synthesis. researchgate.net It can be readily condensed with a variety of aldehydes and ketones to form a class of compounds known as thiosemicarbazones. mdpi.comresearchgate.net Both thiosemicarbazides and their thiosemicarbazone derivatives are renowned for their wide-ranging bioactivities, which underscores the central role of the thiosemicarbazide functional group in designing and discovering new bioactive small molecules. mdpi.comresearchgate.net

Historical Development and Current Trends in N-(4-chlorobenzyl)hydrazinecarbothioamide-Based Studies

The scientific interest in thiosemicarbazones, derived from thiosemicarbazides, dates back to the 19th century. mdpi.com Early research established their broad biological potential, leading to decades of investigation into their various therapeutic applications. researchgate.net The development of substituted hydrazinecarbothioamides, including those with halogenated benzyl (B1604629) groups like the 4-chlorobenzyl moiety, represents a strategic effort to refine the biological activity of the parent scaffold.

Current research trends focus on the synthesis of novel derivatives to investigate their structure-activity relationships (SAR). researchgate.net By introducing different substituents onto the hydrazinecarbothioamide framework, scientists aim to enhance potency and selectivity for specific biological targets. For instance, studies on N-substituted phenyl hydrazinecarbothioamides have demonstrated that the type and position of the substituent on the phenyl ring can significantly influence antimicrobial activity. mdpi.comresearchgate.net

Specifically, derivatives containing a chlorophenyl group, such as (E)-2-(4-chlorobenzylidene)hydrazinecarbothioamide and N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, have been synthesized and evaluated for their biological potential. researchgate.netresearchgate.net These studies have highlighted activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The ongoing synthesis and evaluation of compounds like this compound are part of a broader effort to develop new and effective therapeutic agents by systematically modifying the core hydrazinecarbothioamide structure. researchgate.netnih.gov

Research Findings on Hydrazinecarbothioamide Derivatives

The following table summarizes the observed biological activities for various compounds based on the hydrazinecarbothioamide scaffold, as reported in scientific literature.

| Compound/Derivative Class | Observed Biological Activity | Reference Strain/Model |

| Thiosemicarbazones | Anticancer | Various human cancer cell lines |

| Thiosemicarbazones | Antibacterial | Gram-positive and Gram-negative bacteria |

| Thiosemicarbazones | Antifungal | Aspergillus flavus |

| Carbazole hydrazine-carbothioamide derivatives | Anticancer, Antioxidant, Antimicrobial | MCF-7 cancer cell line, S. aureus, E. coli, C. albicans |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Antifungal, Antibacterial | Surpasses itraconazole (B105839); active against Bacillus subtilis, MRSA strains |

| 1-(2-fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | Antibacterial | S. aureus ATCC 25923, S. aureus NCTC 4163 |

| (E)-2-(4-chlorobenzylidene)hydrazinecarbothioamide | Antimicrobial | Human pathogenic bacteria and fungal species |

| N-Glycosyl hydrazino carbothioamides | Antiviral, Anti-tuberculosis, Fungicidal | General screening |

| 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives | Cytostatic, Antiviral | Murine leukemia (L1210) cells, Human T-lymphocyte (CEM) cells, HEL cell cultures |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-[(4-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCGNJADIUIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392144 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-36-2 | |

| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorobenzyl Hydrazinecarbothioamide and Its Structural Analogues

Synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide as a Fundamental Precursor

This compound is a key intermediate for the synthesis of more complex molecules. Its preparation involves the formation of the core hydrazinecarbothioamide structure, which can then be functionalized.

Direct Synthetic Routes to the Core Hydrazinecarbothioamide Structure

The synthesis of N-substituted hydrazinecarbothioamides, such as this compound, can be achieved through several established chemical transformations. A primary method involves the reaction of a corresponding hydrazine (B178648) with an isothiocyanate. For the target compound, this would involve the reaction of 4-chlorobenzylhydrazine with a source of thiocyanate.

A general and widely used method for preparing thiosemicarbazides involves the nucleophilic addition of hydrazines to isothiocyanates. irjmets.com For instance, the synthesis of N-(2-benzoyl-4-chlorophenyl)-methyl-hydrazinecarbothioamide is achieved by the dropwise addition of 2-benzoyl-4-chlorophenylisothiocyanate to a solution of methyl hydrazine. prepchem.com This reaction proceeds with a high yield of 91%. prepchem.com Analogously, this compound could be synthesized from 4-chlorobenzylhydrazine and an appropriate isothiocyanate.

Another common route is the reaction of an acid hydrazide with an isothiocyanate. For example, various 2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides are synthesized from the corresponding acid hydrazide and different alkyl or aryl isothiocyanates. nih.gov Similarly, new hydrazinecarbothioamides have been prepared by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in refluxing absolute ethanol. nih.gov

Synthesis of this compound Derivatives

The this compound core is a versatile platform for generating a diverse library of derivatives through various chemical reactions.

Condensation Reactions with Carbonyl Compounds to Form Thiosemicarbazones

Thiosemicarbazones are a major class of derivatives prepared from hydrazinecarbothioamides. They are typically formed through the condensation reaction of the terminal primary amine of the thiosemicarbazide (B42300) moiety with an aldehyde or a ketone. researchgate.net This reaction is often carried out in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid. irjmets.com

For example, a range of thiosemicarbazone derivatives are synthesized by reacting N-(4-chlorophenyl)hydrazinecarbothioamide with various substituted aromatic aldehydes. google.com The reaction is typically performed in methanol (B129727). google.com A similar approach can be used for this compound. The general reaction involves mixing the thiosemicarbazide with the carbonyl compound in ethanol, often with a catalytic amount of acetic acid, followed by heating under reflux. irjmets.com Microwave-assisted synthesis has also been employed as an efficient, solvent-free method for this condensation. ajol.info

Table 1: Examples of Thiosemicarbazone Synthesis from N-substituted Hydrazinecarbothioamides

| Starting Hydrazinecarbothioamide | Carbonyl Compound | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| N-(4-chlorophenyl)hydrazinecarbothioamide | 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide | Methanol | - | 2-[1-[4-(4-methoxyphenylsulfamoyl)phenyl]ethylidene]-N-(4-chlorophenyl)hydrazinecarbothioamide | google.com |

| Thiosemicarbazide | 3-methoxysalicylaldehyde | Ethanol | Acetic Acid | 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide | ajol.info |

Acylation Strategies to Yield Substituted Hydrazinecarbothioamides

The hydrazine moiety of this compound can be acylated to produce N-acyl derivatives. These reactions typically involve treating the hydrazinecarbothioamide with an acylating agent such as an acid chloride or an activated carboxylic acid.

A specific example is the synthesis of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide. evitachem.com This indicates a reaction where the hydrazine nitrogen atom attacks the carbonyl group of an activated cyanoacetic acid derivative. In a more general sense, the acylation of hydrazides is a well-established method for creating new amide linkages. nih.gov For instance, N-acylsulfonamides can be prepared by reacting sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride. jocpr.com The synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides is performed by heating the corresponding hydrazide with an aryl isothiocyanate in methanol. nih.gov

Table 2: Example of an Acylated this compound Derivative

| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name | Reference |

|---|

Cyclization Reactions to Form Heterocyclic Systems Incorporating the N-(4-chlorobenzyl) Moiety

N-substituted hydrazinecarbothioamides and their thiosemicarbazone derivatives are important precursors for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net

1,2,4-Triazoles: The cyclization of N-acyl hydrazinecarbothioamides in a basic medium is a common method for synthesizing 4-alkyl/aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.govnih.gov For example, refluxing 2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides in an aqueous solution of sodium hydroxide (B78521) leads to the formation of the corresponding 1,2,4-triazole-3-thiones. nih.govresearchgate.net Similarly, heating 4-alkyl-1-(3-chlorobenzoyl)-thiosemicarbazides in 2% sodium hydroxide solution, followed by neutralization, yields 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. tijer.org

1,3,4-Thiadiazoles: These heterocycles can also be synthesized from hydrazinecarbothioamide precursors. One method involves the cyclization of 2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides by refluxing in concentrated sulfuric acid to yield 2-alkyl/arylamino-5-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-1,3,4-thiadiazoles. nih.govresearchgate.net Another approach is the reaction of N-phenyl thiosemicarbazide with aromatic carboxylic acids in the presence of concentrated sulfuric acid. jocpr.com Oxidative cyclization using reagents like ferric chloride is also a known method. semanticscholar.org A documented synthesis of 5-((4-chlorobenzyl)thio)-N-phenyl-1,3,4-thiadiazol-2-amine highlights the incorporation of the 4-chlorobenzyl group into a thiadiazole ring system. 20.198.91

Metal Complexation of this compound Ligands

Thiosemicarbazones derived from this compound are excellent ligands for forming coordination complexes with various metal ions. The thiosemicarbazone ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the metal center through the sulfur atom and one or both nitrogen atoms. mdpi.com

The coordination chemistry of thiosemicarbazones is extensive, with complexes reported for a wide range of transition metals including manganese(II), copper(II), zinc(II), cobalt(II), nickel(II), and rhenium(I). ajol.infomdpi.comnih.govmdpi.com The synthesis of these complexes generally involves reacting a solution of the thiosemicarbazone ligand with a metal salt in a suitable solvent, such as methanol or ethanol, often with heating. ajol.info

For example, manganese(II), copper(II), and zinc(II) complexes with the general formula [MLCl] have been synthesized from thiosemicarbazone Schiff base ligands. ajol.info In these complexes, the ligand acts as a tridentate donor, coordinating through sulfur, oxygen, and nitrogen atoms. ajol.info Rhenium(I) tricarbonyl complexes have also been prepared where the thiosemicarbazone ligand can act as a bidentate S,N donor or a tridentate S,N,N donor. nih.gov The coordination mode can be influenced by the substituents on the ligand and the reaction conditions. nih.govnih.gov

Table 3: General Information on Metal Complexes of Thiosemicarbazone Ligands

| Metal Ion | Typical Geometry | Donor Atoms | Example Ligand Type | Reference |

|---|---|---|---|---|

| Mn(II), Cu(II), Zn(II) | Tetra-coordinate | S, O, N | Salicylaldehyde Thiosemicarbazones | ajol.info |

| Co(III) | Octahedral | S, N, N | Pyridyl Thiosemicarbazones | mdpi.com |

| Ni(II) | Square Planar / Octahedral | S, N, O / S, N, N | Various Thiosemicarbazones | mdpi.com |

| Re(I) | Octahedral (fac-tricarbonyl) | S, N / S, N, N | Pyridyl Thiosemicarbazones | nih.gov |

Advanced Characterization and Analytical Techniques for N 4 Chlorobenzyl Hydrazinecarbothioamide Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(4-chlorobenzyl)hydrazinecarbothioamide, the proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the amine (-NH and -NH₂) protons of the hydrazinecarbothioamide moiety. The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the region of δ 7.2-7.4 ppm due to their coupling. The key signal differentiating this compound from its benzylidene analogue is the singlet for the methylene (-CH₂) protons, expected around δ 4.5-5.0 ppm. The protons on the nitrogen atoms will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show a signal for the thio-carbonyl carbon (C=S) in the downfield region, typically around δ 180 ppm. The aromatic carbons would produce signals between δ 125-140 ppm, and the benzylic methylene carbon (-CH₂) would be observed in the range of δ 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: This table is based on characteristic chemical shift values and data from analogous structures, as specific published data for the title compound is limited.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to Cl) | Doublet, ~7.35 | ~129 |

| Aromatic C-H (meta to Cl) | Doublet, ~7.30 | ~130 |

| C-Cl | - | ~133 |

| Quaternary Aromatic C | - | ~137 |

| -CH₂- | Singlet, ~4.8 | ~50 |

| -NH- | Broad Singlet | - |

| -NH₂ | Broad Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. Key vibrations include the N-H stretching of the amine and amide groups, typically seen as a series of bands in the 3100-3400 cm⁻¹ region. The C-H stretching of the aromatic ring and the methylene group would appear around 2900-3100 cm⁻¹. A strong absorption band corresponding to the C=S (thiocarbonyl) group is expected in the region of 1200-1350 cm⁻¹. ajol.info Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Note: Data is based on typical values for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ / -NH | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C=S (Thioamide) | Stretching | 1200 - 1350 |

| C-N | Stretching | 1000 - 1250 |

Mass Spectrometry (MS, HR-EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion [M]⁺• confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

For this compound (Molecular Formula: C₈H₁₀ClN₃S), the expected molecular weight is approximately 215.03 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). A key fragment would be the 4-chlorobenzyl cation [C₇H₆Cl]⁺ at m/z 125, formed by cleavage of the benzylic C-N bond. This fragment would also exhibit the chlorine isotopic pattern. Other fragments would arise from the cleavage of the hydrazinecarbothioamide chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum typically shows broad absorption bands. For this compound, absorptions are expected due to π→π* transitions within the 4-chlorophenyl ring and n→π* transitions associated with the thio-carbonyl (C=S) group. ajol.info Aromatic systems typically show strong absorptions below 300 nm. The n→π* transition of the C=S group is generally weaker and appears at a longer wavelength. In related hydrazine (B178648) carbothioamide derivatives, intense charge transfer bands have been observed in the 217–266 nm range. ajol.info

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can map the positions of individual atoms in the crystal lattice. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds reveals common structural motifs. For instance, the crystal structure of N-(4-chlorophenyl) derivatives often shows extensive intermolecular hydrogen bonding involving the N-H groups of the hydrazine and thioamide moieties and the sulfur atom (N-H···S) or other acceptor atoms. researchgate.net These interactions often lead to the formation of complex one-, two-, or three-dimensional networks in the solid state. researchgate.net X-ray analysis would confirm the geometry around the sulfur atom and the conformation of the benzyl group relative to the rest of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. For this compound (C₈H₁₀ClN₃S), a close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Calculated % |

|---|---|---|

| Carbon (C) | C₈H₁₀ClN₃S | 44.54 |

| Hydrogen (H) | C₈H₁₀ClN₃S | 4.67 |

| Chlorine (Cl) | C₈H₁₀ClN₃S | 16.44 |

| Nitrogen (N) | C₈H₁₀ClN₃S | 19.48 |

The performed searches did not yield any studies that investigated the biotransformation or metabolic pathways of this particular compound. While research exists on structurally related compounds, such as N-(4-chlorobenzyl)-N'-benzoylhydrazine, the strict requirement to focus solely on this compound prevents the inclusion of that data.

Therefore, the requested article, with its detailed sections on chromatographic techniques for purity assessment and application in metabolic studies for this compound, cannot be generated at this time due to the absence of relevant scientific literature.

Biological and Pharmacological Investigations of N 4 Chlorobenzyl Hydrazinecarbothioamide and Its Derivatives

Antimicrobial Activity Studies

Derivatives of N-(4-chlorobenzyl)hydrazinecarbothioamide have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed significant potential in combating bacteria, fungi, and mycobacteria.

Research has highlighted the noteworthy antibacterial effects of thiosemicarbazide (B42300) derivatives, particularly against Gram-positive bacteria. A derivative, N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide, has demonstrated significant inhibitory effects against Bacillus subtilis and challenging Methicillin-resistant Staphylococcus aureus (MRSA) strains. evitachem.com The potency of this compound was reported to exceed that of established antibiotics such as ampicillin (B1664943) and ceftriaxone. evitachem.com The presence of the 4-chlorophenyl group is considered a key contributor to this enhanced antibacterial action. While many plant extracts show activity against Bacillus subtilis and Staphylococcus aureus, the synthetic nature of these hydrazinecarbothioamide compounds allows for specific structural modifications to optimize activity. nih.govresearchgate.net The emergence of MRSA as a high-priority pathogen underscores the importance of developing new classes of antibiotics, with natural products and synthetic compounds like these derivatives offering promising avenues for research. nih.gov

Table 1: Antibacterial Activity of N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide

| Bacterial Strain | Observed Activity | Reference |

|---|---|---|

| Bacillus subtilis | Noteworthy inhibitory effects reported. | evitachem.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Activity reported to be greater than ampicillin and ceftriaxone. | evitachem.com |

The antifungal potential of this class of compounds is significant, particularly against various Candida species, which are common fungal pathogens. Studies on a series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives found that the introduction of a p-chloro substitution on the phenyl ring markedly enhanced anti-Candida activity. nih.gov

The derivative N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide was identified as a highly effective agent against several Candida strains, including Candida albicans ATCC 66027 and clinical isolates from blood and high vaginal swabs (HVS). nih.gov Its minimum inhibitory concentration (MIC) values ranged from 0.09 to 0.78 µg/mL, which is comparable and in some cases superior to the standard antifungal drug itraconazole (B105839) (MIC 0.04-1.56 µg/mL). evitachem.comnih.gov This highlights a clear correlation between the p-chloro substitution and potent anti-Candidal activity. nih.gov The fungicidal nature of related hydrazine-based compounds against C. albicans further supports the potential of this chemical scaffold in developing new antifungal agents. researchgate.netnih.gov

Table 2: Antifungal Efficacy of N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide

| Fungal Pathogen | MIC (µg/mL) | Reference Drug (Itraconazole) MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans ATCC 66027 | 0.09 - 0.78 | 0.04 - 1.56 | nih.gov |

| Candida spp. 12810 (blood isolate) | 0.09 - 0.78 | 0.04 - 1.56 | nih.gov |

| Candida spp. 178 (HVS isolate) | 0.09 - 0.78 | 0.04 - 1.56 | nih.gov |

Tuberculosis remains a major global health issue, and the search for new antimycobacterial agents is critical. Thiosemicarbazides are recognized as an important class of compounds in this area. Specifically, N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide is known as a derivative of a thiosemicarbazide and an analogue of isoniazid, a first-line antituberculosis drug. evitachem.com This structural similarity suggests a potential mechanism of action related to that of isoniazid, which inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The development of hydrazone derivatives has been a consistent strategy in the pursuit of new agents to inhibit Mycobacterium tuberculosis. researchgate.net The need for new drugs is intensified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

Antineoplastic and Cytotoxic Potential

Beyond their antimicrobial properties, derivatives of this compound have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

The cytotoxic effects of these compounds have been tested against various human cancer cell lines. The potent antifungal derivative, N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide, was evaluated for its cytotoxic effects against the human liver cancer cell line HepG2 and the human lung cancer cell line A-549 . The study found that this compound exhibited minimal cytotoxic activity against these cancer cell lines, as well as against the non-cancerous MCF-10A cell line. nih.gov

In contrast, other related but more structurally complex derivatives have shown significant cytotoxic effects. For instance, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, a triazole precursor, demonstrated dose- and time-dependent cytotoxicity against the human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 33.75 µM and 178.92 µM, respectively, after 48 hours of treatment. nih.goveurekaselect.com Other related structures, such as hydrazonoyl halides, have also shown cytotoxic activity against HepG-2 cells. nih.gov No specific data was found for the CEM and L1210 cell lines.

Table 3: Cytotoxicity of N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide and a Derivative

| Compound | Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | HepG2 (Liver Cancer) | Minimal cytotoxic activity | nih.gov |

| A-549 (Lung Cancer) | Minimal cytotoxic activity | nih.gov | |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 (Breast Cancer) | 33.75 ± 1.20 µM | nih.goveurekaselect.com |

| MDA-MB-231 (Breast Cancer) | 178.92 ± 12.51 µM | nih.goveurekaselect.com |

Investigations into the mechanisms of anticancer activity have shown that derivatives of this compound can induce programmed cell death (apoptosis) and interfere with the cell division cycle. A study on the triazole precursor N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in the MCF-7 breast cancer cell line revealed that the compound could induce apoptosis. nih.goveurekaselect.com Further analysis showed an upregulation of pro-apoptotic proteins and caspases 7 and 9, indicating that the intrinsic pathway of apoptosis was activated. nih.gov

The same study also demonstrated that this derivative could arrest cell proliferation at the G1 phase of the cell cycle in the MCF-7 cell line. nih.gov Similarly, other related hydrazonoyl halide derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in both MCF-7 and HCT116 cell lines. nih.gov These findings suggest that inducing apoptosis and disrupting the cell cycle are key mechanisms through which this class of compounds exerts its potential antineoplastic effects.

Neurological Activity Assessment

The neurological activities of this compound and its related derivatives have been a subject of scientific inquiry, particularly focusing on their potential as anticonvulsant and neuroprotective agents.

Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. mdpi.comnih.gov

Several studies have demonstrated the anticonvulsant potential of compounds structurally related to this compound. For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and showed significant anticonvulsant activity. researchgate.net In other research, novel thiazolidin-4-one substituted thiazoles were prepared and showed varying degrees of antiepileptic potency in MES and scPTZ models. biointerfaceresearch.com One of the most active compounds in a series of isatin-based derivatives provided protection in both MES and PTZ-induced seizure models. nih.gov

Specifically, certain structural features, such as the presence of a 4-chlorophenyl group, have been explored. For example, a study on 4-methoxy- and 4-chlorobenzanilides revealed anticonvulsant activity in the MES test. nih.gov Furthermore, imidazolyl and triazolyl derivatives of thiazole (B1198619), some containing a 4-chlorophenyl moiety, have shown high anticonvulsant activity in both MES and PTZ models. tandfonline.com

The following table summarizes the anticonvulsant activity of selected derivative compounds from various studies.

| Compound Type | Test Model | Activity/Potency | Reference |

| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Varying degrees of antiepileptic potency | biointerfaceresearch.com |

| Isatin-based derivatives | MES & PTZ | Favorable protection in both models | nih.gov |

| 4-Methoxy-2,6-dimethylbenzanilide | MES | ED50 of 18.58 mg/kg (i.p.) | nih.gov |

| Imidazolyl and triazolyl thiazole derivatives | MES & PTZ | Protection range of 33–100% | tandfonline.com |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES & scPTZ | Most compounds showed anti-MES activity | nih.gov |

This table is for illustrative purposes and includes data for structurally related compounds, not exclusively this compound.

Cholinesterase inhibitors are a class of drugs used in the management of Alzheimer's disease (AD). nih.gov These agents work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Several derivatives of hydrazinecarbothioamide and related structures have been investigated for their ability to inhibit these enzymes. For instance, novel 2-benzoylhydrazine-1-carboxamides were designed and showed dual inhibition of both AChE and BChE. researchgate.netnih.gov In one study, a series of triazole-based thiosemicarbazone derivatives demonstrated moderate to good inhibitory effects against both AChE and BChE. nih.gov

A particularly potent dual inhibitor of AChE and BChE was identified as N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, with IC50 values of 9.68 and 11.59 μM, respectively. nih.gov Another study on new coumarin (B35378) derivatives linked to an N-benzyl triazole group also reported weak to moderate activity against cholinesterases. frontiersin.org

The inhibitory activities of some representative compounds are presented in the table below.

| Compound/Derivative Series | Target Enzyme | IC50 Values | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE & BChE | AChE: 44–100 µM; BChE: from 22 µM | researchgate.netnih.gov |

| Triazole-based thiosemicarbazones | AChE & BChE | AChE: 0.10 ± 0.050 to 12.20 ± 0.30 µM; BChE: 0.20 ± 0.10 to 14.10 ± 0.40 µM | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE & BChE | AChE: 9.68 µM; BChE: 11.59 µM | nih.gov |

| Coumarin-N-benzyl triazole derivatives | AChE & BChE | Weak to moderate activity | frontiersin.org |

| N-(1-(4-Chlorobenzyl)piperidin-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide | AChE & BChE | Data not specified in abstract | koreascience.kr |

This table is for illustrative purposes and includes data for structurally related compounds.

Enzyme Inhibition Beyond Cholinesterases

The inhibitory potential of this compound and its analogs extends to other enzymes implicated in various pathological conditions.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, making it a target for anticancer and antimicrobial agents. nih.govnih.govnih.gov DHFR inhibitors interfere with folate metabolism, leading to cell death in rapidly proliferating cells. nih.gov

While direct studies on this compound as a DHFR inhibitor are not widely reported, the broader class of heterocyclic compounds, including those with quinazolinone and triazole motifs, have been explored for this activity. nih.govrjraap.com For example, a series of 2,3,6-substituted quinazolin-4(3H)-ones were found to be active inhibitors of DHFR. nih.gov The general strategy often involves designing molecules that are structural analogues of the natural substrate, dihydrofolate. wikipedia.org

| Compound Series | Target | Activity | Reference |

| Tetrahydro-1H-dibenzo[b,e] nih.govmdpi.comdiazepine analogs | Bovine liver DHFR | IC50 = 4 nM for one derivative | nih.gov |

| 2,3,6-Substituted quinazolin-4(3H)-ones | Bovine liver DHFR | IC50 = 0.02 μM for the most active inhibitor | nih.gov |

| 2-(1,3,4-Thiadiazolyl- or 4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-ones | DHFR | Active inhibition observed | nih.gov |

This table presents data for various heterocyclic compounds investigated as DHFR inhibitors.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. nih.gov Compounds containing a β-phenyl-α,β-unsaturated carbonyl scaffold have been shown to be potent tyrosinase inhibitors. mdpi.com

Research into tyrosinase inhibitors has explored a variety of chemical structures. For instance, coumarin derivatives, such as 2-(1-(coumarin-3-yl)-ethylidene) hydrazinecarbothioamide, have demonstrated irreversible inhibition of tyrosinase. nih.gov Another study found that (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs were effective tyrosinase inhibitors, with some showing more potency than the standard inhibitor, kojic acid. mdpi.com The presence of hydroxyl groups on the phenyl ring appears to be a critical factor for activity. mdpi.com

| Compound/Derivative Series | Target Enzyme | IC50 Values | Reference |

| 2-(1-(Coumarin-3-yl)-ethylidene) hydrazinecarbothioamide | Tyrosinase | Irreversible inhibition | nih.gov |

| (Z)-5-(2,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | 5.21 ± 0.86 µM | mdpi.com |

| (Z)-5-(3,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | 1.03 ± 0.14 µM | mdpi.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 25.26 ± 1.10 µM | mdpi.com |

This table provides data for representative tyrosinase inhibitors.

Topoisomerases are enzymes that regulate the topology of DNA and are established targets for anticancer drugs. At present, there is a lack of specific research data in the public domain detailing the evaluation of this compound or its direct derivatives for topoisomerase inhibitory activity.

Following a comprehensive search of scientific literature, it has been determined that there are no published studies available that specifically investigate the urease inhibition, antioxidant properties, or insecticidal efficacy of the compound This compound .

While the broader class of thiosemicarbazide and hydrazinecarbothioamide derivatives has been the subject of numerous biological and pharmacological studies, the specific data for "this compound" within the requested areas of investigation (urease inhibition, antioxidant properties, and insecticidal efficacy) are not present in the available scientific domain.

Therefore, in adherence with the strict requirement to focus solely on "this compound" and to not introduce information from other related compounds, we are unable to provide the detailed article as requested. The generation of content for the specified sections would necessitate data that is currently non-existent in published research.

Should scientific studies on the biological activities of "this compound" be published in the future, it will be possible to generate the requested article. At present, any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Elucidation of Mechanism of Action and Structure Activity Relationships Sar

Identification of Molecular Targets and Binding Interactions

N-(4-chlorobenzyl)hydrazinecarbothioamide belongs to the thiosemicarbazide (B42300) class of compounds, which are known to interact with various biological targets. The mechanism of action for these compounds often involves the formation of stable hydrogen bonds and interactions with key cellular components.

Molecular docking studies on thiosemicarbazide derivatives have suggested potential molecular targets. For instance, in the context of antibacterial activity, DNA gyrase and topoisomerase IV have been identified as likely targets. researchgate.net The thiosemicarbazide moiety, with its nitrogen and sulfur atoms, can participate in strong π-π electron delocalization, which facilitates the formation of durable hydrogen bonding interactions with the active sites of these enzymes. researchgate.net These interactions can disrupt normal enzymatic function, leading to bacterial cell death.

In the realm of anticancer activity, caspases, which are key enzymes in the apoptotic pathway, have been explored as potential targets. For example, some heterocyclic derivatives synthesized from hydrazinecarbothioamides have been investigated as caspase-3 inhibitors. mdpi.com The inhibition of these enzymes can interfere with programmed cell death, a critical process in cancer progression. Furthermore, studies on related compounds have shown binding to proteins like Bovine Serum Albumin (BSA), primarily through hydrogen bonding and van der Waals forces. evitachem.com

The binding mode of thiosemicarbazones, a closely related class, typically involves chelation as bidentate N,S-donor ligands, forming five-membered rings with metal ions. nih.gov When a third donor site is present, they can act as tridentate ligands. nih.gov The interaction often occurs through the sulfur atom and the azomethine nitrogen atom. nih.gov

Correlation of Chemical Structure with Biological Potency

The biological activity of this compound and its analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the molecule can significantly impact its potency and spectrum of activity.

The core hydrazinecarbothioamide structure is a versatile scaffold. researchgate.net The presence of the sulfur atom in place of an oxygen (as in semicarbazides) imparts distinct biological properties. researchgate.net The general structure allows for substitutions at various positions, which influences the molecule's electronic and steric properties, and consequently its biological function.

For instance, in a series of N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamides, the nature of the substituent on the phenyl ring was found to be critical for antibacterial activity. A compound with a 4-sulfapyrimidine phenyl substitution was identified as a particularly potent agent against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In another study, the presence of a p-aryl or cyclohexyl ring was shown to significantly enhance antifungal activity when compared to the standard drug itraconazole (B105839). evitachem.com The position of substituents on aromatic rings also plays a key role; for example, the placement of a methoxy (B1213986) group on a phenyl ring in pyridine-based thiosemicarbazones affects their antiproliferative activity, with the meta position showing potent activity. mdpi.com

The following table summarizes SAR findings for various thiosemicarbazone derivatives, illustrating the impact of different structural features on biological activity.

| Compound Series | Structural Modification | Observed Biological Effect | Reference |

| N-(Aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamides | Substitution with 4-sulfapyrimidine phenyl group | Most promising candidate against Gram-positive and MRSA strains. | researchgate.net |

| N-(Aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamides | Presence of a p-aryl or cyclohexyl ring | Significantly enhanced antifungal activity compared to itraconazole. | evitachem.com |

| Pyridine-based thiosemicarbazones | Methoxy group at the meta position of the phenyl ring | Potent antiproliferative activity (IC50 range of 0.1–0.2 µM). | mdpi.com |

| Amide and hydrazide analogues of SR141716 | Increasing length and bulk of alkyl hydrazine (B178648) substituent | Generally associated with increased cannabinoid CB(1) receptor affinity and efficacy. | nih.gov |

| Thiazole (B1198619) derivatives from thiosemicarbazones | Cyclization of thiosemicarbazone precursors | Resulted in compounds with potential antibacterial activity. | researchgate.net |

Investigation of Ligand-Metal Ion Interactions in Biological Systems

A significant aspect of the biological activity of thiosemicarbazides and thiosemicarbazones like this compound is their ability to chelate metal ions. mdpi.com The resulting metal complexes often exhibit enhanced biological properties compared to the free ligands. mdpi.commdpi.com

These ligands typically act as bidentate or tridentate chelators, coordinating with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) through their sulfur and nitrogen donor atoms. nih.govnih.gov The formation of these coordination complexes can lead to several outcomes that enhance biological activity:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Altered Redox Potential: The metal ion can alter the redox potential of the ligand, potentially leading to the generation of reactive oxygen species (ROS) inside cells, which can induce oxidative stress and cell death. mdpi.com

Interaction with Biomolecules: The complex as a whole may interact differently with biological targets like DNA or proteins than the free ligand. nih.gov

Studies have shown that copper(II) complexes of thiosemicarbazones often demonstrate superior antimicrobial and antifungal activities. mdpi.com For example, a copper(II) complex of a thiosemicarbazone derivative showed stronger activity against C. albicans than the standard antifungal drug miconazole. mdpi.com Similarly, metal complexes of a Morita-Baylis-Hillman adduct containing a 4-chlorophenyl group showed that the cobalt complex had excellent potential against several bacterial strains. nih.gov The stability of these complexes is crucial, with interactions between the metal ion and donor atoms, particularly deprotonated oxygen or nitrogen groups, playing a key role. nih.gov

The table below highlights the enhanced activity of some metal complexes of thiosemicarbazone derivatives.

| Ligand | Metal Ion | Observed Biological Enhancement | Reference |

| N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Copper(II) | Complexes showed higher antimicrobial activity against S. aureus than the free ligand. | mdpi.com |

| Naphthylhydrazone derivative | Cu(II), Ni(II) | Metal complexes exhibited stronger antibacterial activity than the ligand alone. | mdpi.com |

| Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | Cobalt(II) | The cobalt complex showed excellent potential against S. aureus, E. coli, B. pumilis, and S. typhi. | nih.gov |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde-4n-substituted thiosemicarbazones | Copper(II) | Complexes exhibited high cytotoxicity against human tumor cells, related to high cellular uptake. | mdpi.com |

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. nih.gov For chiral molecules, which exist as non-superimposable mirror images (enantiomers), one enantiomer may exhibit significantly different biological activity, metabolism, or toxicity compared to the other. nih.gov

While specific stereochemical studies on this compound are not extensively detailed in the provided context, research on related chiral thiosemicarbazone derivatives highlights the importance of stereoisomerism. A study involving the synthesis of new chiral thiosemicarbazones derived from homochiral amines demonstrated that the different enantiomers possessed varying levels of antiproliferative activity against several human cancer cell lines. nih.gov In some cases, one enantiomer was found to be significantly more potent than the reference compound, indicating that the specific 3D conformation is crucial for its interaction with the biological target. nih.gov

Computational and in Silico Approaches in N 4 Chlorobenzyl Hydrazinecarbothioamide Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N-(4-chlorobenzyl)hydrazinecarbothioamide, and a biological receptor, typically a protein. These methods provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex, which are crucial for understanding its potential biological activity. nih.govunica.it

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For thiosemicarbazide (B42300) derivatives, which include the hydrazinecarbothioamide scaffold, docking studies have been employed to explore their mechanisms of action against various targets. For instance, related compounds have been docked into the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV to explain their antibacterial effects. researchgate.net These studies often reveal key interactions, such as hydrogen bonds between the thioamide group and amino acid residues in the receptor, as well as hydrophobic interactions involving the benzyl (B1604629) ring. nih.gov In a study on a similar derivative, N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide, docking with Bovine Serum Albumin (BSA) was used to understand its binding and transport in the bloodstream, identifying specific binding to subdomains IIA and IIIA. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov These simulations model the atomic movements of the system, providing a dynamic view of the interactions. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were used to validate the stability of the most active compound within the binding sites of α-glucosidase and α-amylase, confirming the docking results. nih.gov Such simulations for this compound would help verify the stability of its binding pose within a target protein, ensuring that the key interactions identified in docking are maintained.

Table 1: Example of Molecular Docking Results for a Hydrazinecarbothioamide Derivative This table is illustrative, based on typical findings for related compounds.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Bacterial DNA Gyrase | Hydrazinecarbothioamide Derivative | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| ALA70, ILE94 | Hydrophobic | |||

| Bovine Serum Albumin | Hydrazinecarbothioamide Derivative | -7.2 | LYS199, ARG222 | Hydrogen Bond, Electrostatic |

| TRP214 | Hydrophobic |

Advanced Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.govnih.gov For this compound, SAR studies would investigate how changes to its chemical structure influence its efficacy and potency.

Key areas for modification and analysis in the SAR of this compound would include:

The Benzyl Ring: Investigating the effect of the position and nature of the substituent on the benzyl ring. The 4-chloro substituent is a common starting point, but other halogen, alkyl, or alkoxy groups could be explored to modulate electronic and steric properties, potentially enhancing binding affinity. nih.gov

The Hydrazinecarbothioamide Core: This scaffold is crucial for activity, often acting as a key hydrogen bond donor and acceptor. Modifications here are generally less tolerated, but substitutions on the non-benzyl nitrogen could be explored.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of hydrazinecarbothioamide derivatives, a QSAR model could be developed using descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) to predict the activity of new, unsynthesized analogs. This allows for the rational design of more potent compounds.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of a compound determine its pharmacokinetic profile and ultimate success as a drug. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.gov For this compound, various ADME parameters can be calculated using software like SwissADME or pkCSM. nih.govmspsss.org.ua

Predicted ADME properties often include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability. These rules assess molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Solubility: Prediction of aqueous solubility is critical for absorption.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes like CYP2D6 or CYP3A4. mspsss.org.ua

Table 2: Predicted ADME Properties for this compound This data is illustrative and based on typical predictions for similar small molecules.

| Property | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Molecular Weight | 215.69 g/mol | Complies with Lipinski's Rule (< 500) |

| logP | 2.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| GI Absorption | High | Good potential for oral absorption |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

In Silico Toxicity Prediction (ADMET)

Predicting potential toxicity is a critical step in drug development to identify safety liabilities early. nih.gov In silico toxicology models (part of ADMET prediction) use a compound's structure to forecast various toxicity endpoints. nih.gov For this compound, software like Derek Nexus or other ADMET predictors can be used to flag potential hazards. nih.gov

Commonly predicted toxicity endpoints include:

Mutagenicity: Prediction of whether the compound can cause genetic mutations (e.g., Ames test prediction).

Carcinogenicity: Assessment of the potential to cause cancer.

Hepatotoxicity: Prediction of potential liver damage.

Cardiotoxicity: Assessment of effects on the heart, such as hERG channel inhibition.

Skin Sensitization: Prediction of the likelihood of causing an allergic skin reaction. nih.gov

For instance, an in silico toxicity analysis of a related hydrazine-containing derivative using Derek Nexus software identified potential alerts for skin hypersensitivity and carcinogenicity, though the reasoning level was deemed "equivocal," suggesting the need for experimental validation. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, QTAIM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. nih.govchemrxiv.org These calculations are used to determine various molecular properties of this compound.

Key parameters derived from DFT studies include:

HOMO and LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with biological receptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and donor-acceptor interactions within the molecule, helping to understand its intramolecular stability. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM can be used to analyze the nature of chemical bonds and non-covalent interactions within the molecule and in complex with a receptor.

Studies on similar thiosemicarbazide structures have used DFT to correlate calculated vibrational frequencies with experimental IR and Raman spectra, confirming the molecular structure and exploring its reactive properties. chemrxiv.orgjksus.org

Toxicological and Safety Evaluations of N 4 Chlorobenzyl Hydrazinecarbothioamide Compounds

In Vitro Toxicity Assays (e.g., Brine Shrimp Lethality Test)

The brine shrimp lethality test is a widely used, simple, and cost-effective preliminary assay to evaluate the cytotoxicity of chemical compounds. researchgate.netnih.gov This in vivo test uses brine shrimp (Artemia salina) larvae to determine the concentration of a substance that is lethal to them. researchgate.net The assay is considered a useful tool for the preliminary assessment of toxicity and for screening pharmacological activities in various substances. nih.govresearchgate.net

In a typical procedure, brine shrimp cysts are hatched in artificial seawater. nih.gov Groups of nauplii (larvae) are then exposed to various concentrations of the test compound. mdpi.com After a specified period, usually 24 hours, the number of surviving shrimp is counted, and the percentage of mortality is calculated. jfi-online.org This data is then used to determine the median lethal concentration (LC50).

While no specific brine shrimp lethality data for N-(4-chlorobenzyl)hydrazinecarbothioamide was found, studies on other thiosemicarbazone derivatives have been conducted. For instance, a study on bis-thiosemicarbazones showed that the toxicity could be related to their water solubility. researchgate.netsbmu.ac.ir

Table 1: Brine Shrimp Lethality of Selected bis-Thiosemicarbazone Ligands Note: This data is for related compounds, not this compound.

| Compound | Concentration (ppm) | Lethality (%) |

| Glyoxal-bis-thiosemicarbazone (GTS) | 1 | 20 |

| Pyruvaldehyde-bis(N4-methyl)thiosemicarbazone (PTSM) | 10 | 7 |

| Diacetyl-bis(N4-methyl)thiosemicarbazone (ATSM) | 10 | 2 |

| Source: Adapted from research on radiopharmaceutical bis-thiosemicarbazones. researchgate.netsbmu.ac.ir |

In Vivo Ecotoxicological Assessments (e.g., Daphnia magna Bioassay)

Daphnia magna, a small freshwater crustacean, is a standard model organism for assessing the ecotoxicity of chemicals in aquatic environments. nih.govnih.gov These bioassays are crucial for determining the potential environmental impact of a compound. The tests typically measure acute immobilization or mortality over a 48-hour period. researchgate.net

During the assay, juvenile Daphnia are exposed to a range of concentrations of the test substance. The number of immobilized or dead organisms is recorded at specific time points. These results are then used to calculate the EC50 (median effective concentration for immobilization) or LC50 (median lethal concentration). Sublethal effects, such as impacts on reproduction and feeding behavior, can also be assessed in chronic toxicity tests. researchgate.netnih.gov

Specific ecotoxicological data for this compound in Daphnia magna is not available in the reviewed literature. However, the toxicity of various other compounds has been evaluated using this model. For example, a study on veterinary sulfonamides determined the acute EC50 for several of these compounds to be in the range of 131-270 mg/L. researchgate.net

Neurotoxicity Profiling

Neurotoxicity profiling assesses the adverse effects of a substance on the nervous system. For novel chemical compounds, this can involve a range of in vitro and in vivo tests. A common method for evaluating motor coordination and potential neurological deficits in rodents is the rotorod test. nih.gov

Studies on some thiosemicarbazone derivatives have included neurotoxicity evaluations. For example, various 6-substituted benzothiazolyl-2-thiosemicarbazones were screened for anticonvulsant activity and neurotoxicity. nih.gov The neurotoxicity was assessed by observing the ability of mice to remain on a rotating rod, with failure to do so indicating motor impairment. In that particular study, the tested thiosemicarbazone compounds exhibited less or no neurotoxicity compared to the standard drug phenytoin. nih.gov Another study on quinoline-2-caboxyaldehyde thiosemicarbazone metal complexes suggested that these compounds might offset oxidative stress in the brain induced by aluminum exposure due to their chelating activity. researchgate.net

A study on 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, a compound with some structural similarities to this compound, showed that at a dose of 300 mg/kg, it caused behavioral changes indicative of central nervous system stimulation in animals. nih.gov However, these effects were transient. nih.gov

Determination of Median Lethal Concentrations (LC50) in Bioassays

The median lethal concentration (LC50) is a standard measure of the acute toxicity of a substance. It represents the concentration of a chemical that is lethal to 50% of a test population over a specific period. nih.gov The LC50 is typically expressed in milligrams per liter (mg/L) or parts per million (ppm). This value is a critical component of toxicological assessments for classifying the toxicity of a compound.

LC50 values are determined from the dose-response curves generated in bioassays like the brine shrimp lethality test and the Daphnia magna bioassay. researchgate.netnih.gov

As no specific studies on this compound were found, LC50 values for this compound cannot be provided. To illustrate the concept, the table below presents 48-hour LC50 values for various substances tested on Daphnia magna.

Table 2: Examples of 48-hour LC50 Values for Various Compounds in Daphnia magna Note: This data is for illustrative purposes and does not include this compound.

| Compound | 48-h LC50 (µg/L) |

| Tl(III) nitrate | 24 |

| Tl(III) chloride | 61 |

| Tl(III) acetate | 203 |

| Source: Adapted from a study on the aquatic toxicity of Tl(III) compounds. nih.gov |

Concluding Perspectives and Future Research Directions

Rational Design of Next-Generation N-(4-chlorobenzyl)hydrazinecarbothioamide Analogues

The development of new and improved versions of this compound hinges on the principles of rational drug design. This approach leverages an understanding of the compound's structure-activity relationship (SAR) to make targeted modifications that enhance its desired therapeutic properties while minimizing off-target effects.

Key to this process is the exploration of how different chemical substitutions on the core structure of this compound influence its biological activity. Research on related thiosemicarbazide (B42300) and hydrazone derivatives provides valuable insights into this area. For instance, studies on various heterocyclic scaffolds linked to a thiosemicarbazide core have shown that the nature and position of substituents on the aromatic rings can significantly impact antimicrobial and other biological activities. researchgate.net

The rational design process for new analogues would systematically involve:

Modification of the Chlorobenzyl Moiety: Altering the position of the chloro-substituent (ortho, meta, para) or replacing it with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups can modulate the compound's lipophilicity and electronic properties, potentially affecting its interaction with biological targets.

Substitution on the Hydrazinecarbothioamide Core: The N-H protons of the hydrazine (B178648) and thioamide groups are potential sites for substitution. Introducing small alkyl or aryl groups could influence the compound's conformation and hydrogen bonding capacity, which is often crucial for target binding.

Bioisosteric Replacement: Replacing the sulfur atom (thioamide) with an oxygen atom (semicarbazide) or other bioisosteres can alter the compound's metabolic stability and pharmacokinetic profile.

Computational modeling and docking studies are invaluable tools in this design phase. By simulating the interaction of designed analogues with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy.

Integration of Multi-Target Approaches for Enhanced Therapeutic Efficacy

Complex diseases often involve multiple biological pathways and targets. The traditional "one-drug-one-target" approach may have limited success against such diseases. mdpi.com A more recent and promising strategy is the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with two or more distinct targets. nih.govnih.gov

For this compound, a multi-target approach could significantly enhance its therapeutic potential. This could be achieved by designing hybrid molecules that combine the structural features of this compound with those of other pharmacophores known to act on different, but disease-relevant, targets.

For example, in the context of cancer therapy, where resistance to single-agent treatments is common, a multi-target analogue could be designed to inhibit both a specific enzyme and a drug efflux pump. Similarly, for infectious diseases, an analogue could be engineered to target both a crucial bacterial enzyme and a mechanism of antibiotic resistance. The synthesis of quinazolinone derivatives, for instance, has been explored for their broad pharmacological activities, including anticancer effects, by targeting receptors like the epidermal growth factor receptor (EGFR). nih.gov Integrating such a moiety with the this compound scaffold could yield a potent multi-target agent.

The development of such MTDLs requires a deep understanding of the pathophysiology of the target disease and the identification of synergistic target combinations.

Advanced Preclinical Development and Translational Research Initiatives

Once promising next-generation analogues of this compound have been designed and synthesized, they must undergo rigorous preclinical evaluation to assess their potential for clinical use. This phase of research bridges the gap between laboratory discovery and human clinical trials.

Key stages in advanced preclinical development include:

In Vitro Profiling: This involves a comprehensive assessment of the compound's biological activity against a panel of relevant cell lines or microbial strains. For instance, new N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones have been tested for cytotoxicity, phytotoxicity, and urease inhibition. nih.gov Similar comprehensive screening would be essential for this compound analogues.

Pharmacokinetic (ADME) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion of the compound in animal models. This information is critical for determining the compound's bioavailability and potential dosing regimens.

In Vivo Efficacy Studies: The most promising analogues are then tested in animal models of the target disease to evaluate their therapeutic efficacy in a living organism.

Toxicology Studies: Extensive safety testing is conducted to identify any potential toxicities and to determine a safe dose range for potential human administration.

Translational research initiatives are crucial for facilitating the progression of compounds from the laboratory to the clinic. These initiatives often involve collaborations between academic researchers, pharmaceutical companies, and regulatory agencies to ensure that the preclinical data generated is robust and meets the standards required for initiating human trials.

The successful navigation of these preclinical hurdles is a critical determinant of whether a promising compound like this compound or its advanced analogues will ultimately become a clinically useful therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)hydrazinecarbothioamide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and substituted aldehydes or ketones. For example:

- Reacting This compound with aromatic aldehydes in ethanol under acidic catalysis yields Schiff base derivatives .

- Hydrazine monohydrate can be reacted with substituted isothiocyanates (e.g., 4-chlorobenzyl isothiocyanate) to form the core thiosemicarbazide structure, followed by condensation with carbonyl compounds .

Q. How can spectroscopic techniques confirm the structural integrity of This compound derivatives?

- FT-IR Analysis :

- C=S stretch : 1177–1185 cm⁻¹ .

- N–H stretch : Broad peaks at 3237–3271 cm⁻¹ (secondary amine) .

- C=O stretch (if present) : 1684–1690 cm⁻¹ in amide derivatives .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.36–7.98 ppm), NH signals (δ 8.95–11.41 ppm), and methylene/methyl groups (δ 1.56–4.81 ppm) .

- ¹³C NMR : C=S (δ 175–178 ppm), aromatic carbons (δ 115–143 ppm), and C=N (δ 143–154 ppm) .

Q. What methods are used to determine solubility profiles for pre-formulation studies?

- Experimental Approach :

- Use gravimetric or UV-Vis spectrophotometry to measure solubility in co-solvent systems (e.g., PEG 400 + water) across temperatures (298.15–338.15 K) .

- Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots inform solvent selection for dissolution enhancement .

Advanced Research Questions

Q. How can This compound derivatives be evaluated for biological activity?

- Antimicrobial Assays :

- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

- Enzyme Inhibition :

- Target dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays (IC₅₀ values) .

Q. What computational strategies support the design of This compound-based inhibitors?

- Docking Studies :

- Use AutoDock Vina to model interactions with DHFR or aldose reductase, focusing on hydrogen bonding (C=S, NH groups) and π-π stacking (aromatic substituents) .

- DFT and Molecular Dynamics :

- Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and stability in aqueous environments .

Q. How do crystallographic studies inform the solid-state behavior of these compounds?

- X-ray Diffraction :

- Resolve hydrogen-bonding networks (e.g., N–H···S interactions) and lattice energy contributions to stability .

- Compare experimental vs. DFT-optimized bond lengths (C–S: ~1.68 Å; C–N: ~1.35 Å) to validate computational models .

Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial optimization?

- Substituent Variation :

- Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance membrane permeability .

- Modify the benzylidene moiety to balance lipophilicity (logP) and solubility .

- Pharmacophore Mapping :

- Identify critical features (thiosemicarbazone core, halogen substituents) using QSAR models .

Data Contradictions and Resolutions

- Synthetic Yields : Discrepancies in yields (71–92%) arise from solvent purity and reaction scale. Use anhydrous ethanol and inert atmospheres for reproducibility .

- Biological Activity : Inconsistent MIC values across studies may reflect strain-specific resistance. Include positive controls (e.g., ciprofloxacin) to standardize assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.